molecular formula C14H17N5O2S B12175580 1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B12175580
M. Wt: 319.38 g/mol
InChI Key: DKYUIQRNYWKEGR-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include the following steps:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with a methoxy-substituted pyridazine derivative.

    Thiazole Ring Formation: The thiazole ring is incorporated through a cyclization reaction involving a thioamide and an α-haloketone.

    Amide Bond Formation: The final step involves the formation of the amide bond between the piperidine and thiazole rings using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridazine ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the amide bond can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

    1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide analogs: These compounds have similar structures but may have different substituents on the pyridazine, thiazole, or piperidine rings.

    Other Piperidine Derivatives: Compounds with a piperidine core but different functional groups or ring systems.

Uniqueness: this compound is unique due to its specific combination of the pyridazine, thiazole, and piperidine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H17N5O2S/c1-21-12-5-4-11(17-18-12)19-7-2-3-10(9-19)13(20)16-14-15-6-8-22-14/h4-6,8,10H,2-3,7,9H2,1H3,(H,15,16,20)

InChI Key

DKYUIQRNYWKEGR-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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